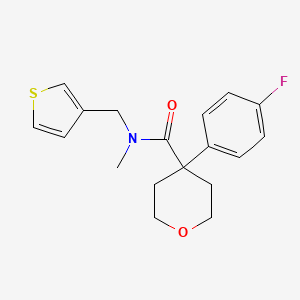![molecular formula C12H18N2O5S2 B5366252 N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5366252.png)
N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide, also known as NMES or N-(4-morpholino-3-sulfonamidophenethyl)ethanesulfonamide, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
作用機序
N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide exerts its inhibitory effect on carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons, which is a crucial step in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, this compound can alter the pH of various biological fluids and tissues, and affect the function of other enzymes and ion channels that are sensitive to changes in pH.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the production of aqueous humor in the eye, which can reduce intraocular pressure and improve the symptoms of glaucoma. This compound has also been shown to increase cerebral blood flow, which can improve brain function and reduce the risk of stroke. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which can be useful in the treatment of various inflammatory and painful conditions.
実験室実験の利点と制限
N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, this compound is relatively stable and can be easily synthesized using the method described above.
However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
将来の方向性
There are several future directions for research on N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide. One area of interest is the development of new and more potent carbonic anhydrase inhibitors based on the structure of this compound. These inhibitors could be used to study the role of carbonic anhydrase in various physiological processes and could also have potential therapeutic applications.
Another area of interest is the use of this compound in combination with other drugs or therapies. For example, this compound has been shown to enhance the effects of certain chemotherapy drugs, which could improve the efficacy of cancer treatment. Additionally, this compound could be used in combination with other drugs to treat various inflammatory and painful conditions.
Conclusion
In conclusion, this compound is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research. It has been used to study the role of this enzyme in various physiological processes and has shown promise as a therapeutic agent for various conditions. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound.
合成法
The synthesis of N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide involves the reaction of 4-morpholinylsulfonyl chloride with 3-aminophenethyl ethanesulfonate. The resulting product is then purified by recrystallization to obtain pure this compound. This method has been widely used to synthesize this compound for scientific research purposes.
科学的研究の応用
N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. It has been used to investigate the effects of carbonic anhydrase inhibition on the regulation of acid-base balance, as well as on the function of other enzymes and ion channels that are involved in this process. This compound has also been used to study the role of carbonic anhydrase in the regulation of intraocular pressure, cerebral blood flow, and other physiological processes.
特性
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-2-20(15,16)13-11-4-3-5-12(10-11)21(17,18)14-6-8-19-9-7-14/h3-5,10,13H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKRFTJDNRFMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)

![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5366199.png)

![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5366249.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine](/img/structure/B5366260.png)

![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)